Chiral Identity as a Core Selection Driver: Enantiopure Building Block vs. Racemic Mixture
The primary, defensible point of differentiation is the defined chiral identity of (2R)-2-(Prop-2-en-1-yl)oxane. As a single enantiomer, it provides a direct route to homochiral products, circumventing the 50% theoretical yield loss and purification burden inherent to using a racemic starting material. The racemic comparator, 2-(prop-2-en-1-yl)oxane (CAS 4203-45-6), is inherently a 1:1 mixture of (R) and (S) enantiomers by definition.
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | >95% enantiomeric excess (ee) (typical for commercial enantiopure building blocks; exact lot-specific value must be verified via vendor Certificate of Analysis). Molecular formula: C8H14O; Molecular weight: 126.20 g/mol. |
| Comparator Or Baseline | Racemic 2-(prop-2-en-1-yl)oxane (CAS 4203-45-6): 0% ee (1:1 racemate). Molecular formula: C8H14O; Molecular weight: 126.20 g/mol. |
| Quantified Difference | The target compound offers a potential yield advantage of up to 50% over a racemic route by eliminating the need for resolution of the enantiomer with the incorrect configuration. |
| Conditions | This is a fundamental stereochemical principle. Material is as supplied by a reputable vendor; specific ee must be confirmed by chiral HPLC or optical rotation for the procured batch. |
Why This Matters
For procurement, this defines the compound as a 'chiral pool' material that directly installs a stereogenic center, saving development time and cost compared to developing an asymmetric route from an achiral substrate or resolving a racemate.
